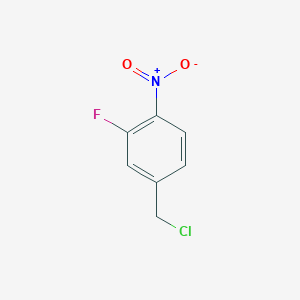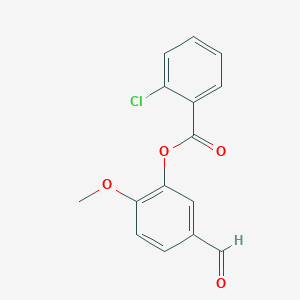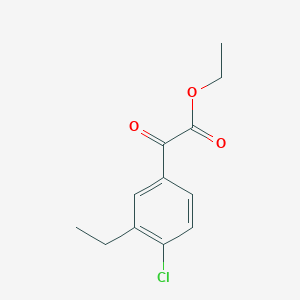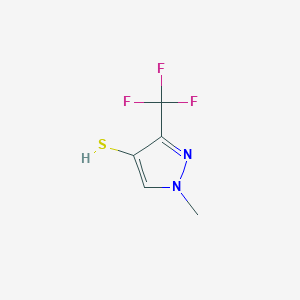![molecular formula C17H21N3O2 B3006283 N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide CAS No. 1706377-17-4](/img/structure/B3006283.png)
N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide is a chemical compound with a complex structure that includes a benzamide core, a dimethylamino propyl chain, and a pyridin-2-yloxy group
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid, followed by amidation with 3-(dimethylamino)propylamine.
Attachment of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced through a nucleophilic substitution reaction where 3-chlorobenzoic acid is reacted with 2-hydroxypyridine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-yloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
- N-[3-(dimethylamino)propyl]methacrylamide
- N-[3-(dimethylamino)propyl]acrylamide
Comparison:
- N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a benzamide core. It is used in polymer chemistry and as a monomer in the synthesis of hydrogels.
- N-[3-(dimethylamino)propyl]acrylamide: Contains an acrylamide group and is used in the synthesis of polymers and as a reagent in biochemical studies.
Uniqueness: N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide is unique due to its combination of a benzamide core with a pyridin-2-yloxy group, which imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(2)12-6-11-19-17(21)14-7-5-8-15(13-14)22-16-9-3-4-10-18-16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPSGWXXTKLCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

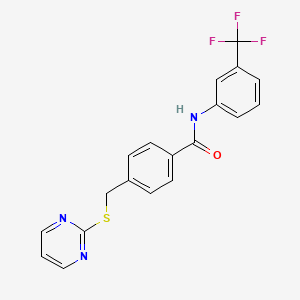
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3006205.png)
![N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide](/img/structure/B3006206.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)
![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)
![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)
![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)
